molecular formula C7H13BO3Si B8003807 4-(Trimethylsilyl)furan-2-boronic acid

4-(Trimethylsilyl)furan-2-boronic acid

Cat. No.: B8003807
M. Wt: 184.07 g/mol
InChI Key: SERWSHIRWAPHQR-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)furan-2-boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound features a furan ring substituted with a trimethylsilyl group and a boronic acid moiety, making it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trimethylsilyl)furan-2-boronic acid typically involves the reaction of furan derivatives with boron-containing reagents. One common method is the hydroboration of furan derivatives followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the hydroboration process .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Trimethylsilyl)furan-2-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound include various boronic esters, furan derivatives, and substituted furan compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

4-(Trimethylsilyl)furan-2-boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Trimethylsilyl)furan-2-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The trimethylsilyl group provides stability and can be selectively removed or substituted under specific conditions .

Properties

IUPAC Name

(4-trimethylsilylfuran-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BO3Si/c1-12(2,3)6-4-7(8(9)10)11-5-6/h4-5,9-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERWSHIRWAPHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CO1)[Si](C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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